molecular formula C19H25N5O4S2 B1663668 4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide CAS No. 138490-53-6

4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide

Cat. No.: B1663668
CAS No.: 138490-53-6
M. Wt: 451.6 g/mol
InChI Key: PELVIWZRAPOYAC-UHFFFAOYSA-N
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Description

4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide is a complex organic compound with significant relevance in various scientific fields. Structurally, it consists of a benzenesulfonamide moiety linked to a benzimidazole group through a methanesulfonamido linkage, creating a multifunctional framework that facilitates diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide involves multiple steps starting from readily available precursors. Typically, the process begins with the nitration of benzene, followed by sulfonation to introduce the benzenesulfonamide group. The next steps involve the formation of the benzimidazole ring, methylation, and finally the linkage with the methanesulfonamido group.

  • Nitration and Sulfonation

    • Reagents: : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

    • Conditions: : Controlled temperature (0-5°C), followed by purification steps

  • Benzimidazole Formation

    • Reagents: : o-phenylenediamine, formic acid

    • Conditions: : Reflux conditions, typically around 100°C

  • Methylation and Linkage

    • Reagents: : Methyl iodide (CH₃I), base (e.g., potassium carbonate)

    • Conditions: : Anhydrous conditions, inert atmosphere

Industrial Production Methods

In an industrial setting, large-scale production might leverage continuous flow chemistry to enhance the efficiency and yield of the compound. This involves the use of microreactors to control reaction conditions precisely, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide undergoes various chemical reactions, providing versatility for numerous applications.

Types of Reactions

  • Oxidation: : With reagents such as hydrogen peroxide, to produce sulfoxides and sulfones.

  • Reduction: : Using hydrogenation over palladium catalysts to reduce the benzimidazole ring.

  • Substitution: : Halogenation and alkylation reactions are common, employing reagents like bromine or alkyl halides.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), acetic acid, room temperature

  • Reduction: : Hydrogen gas (H₂), palladium on carbon (Pd/C), moderate pressure

  • Substitution: : Bromine (Br₂), aluminum chloride (AlCl₃), reflux conditions

Major Products

  • Sulfoxides and Sulfones: : Resulting from oxidation

  • Reduced Benzimidazole Derivatives: : From reduction

  • Halogenated and Alkylated Derivatives: : From substitution reactions

Scientific Research Applications

This compound holds considerable promise across multiple domains:

Chemistry

Used as a building block in organic synthesis, facilitating the creation of complex molecules through its diverse reactivity.

Biology

Explored for its interactions with various biological targets, particularly in the study of enzyme inhibition and receptor binding.

Medicine

Investigated for potential therapeutic applications, including its use as a scaffold in drug design, owing to its structural features that mimic pharmacophores.

Industry

Utilized in the development of specialty chemicals, including dyes, catalysts, and advanced materials with tailored properties.

Mechanism of Action

4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide exerts its effects through multiple mechanisms:

  • Molecular Targets: : It interacts with enzymes, altering their activity through competitive or non-competitive inhibition.

  • Pathways Involved: : It may modulate signaling pathways by binding to specific receptors, altering downstream effects critical to cellular processes.

Comparison with Similar Compounds

Compared to other benzenesulfonamides and benzimidazoles, this compound offers a unique combination of functionalities:

Similar Compounds

  • Benzenesulfonamide: : Simpler structure, used primarily in the study of enzyme inhibition.

  • Benzimidazole: : Widely utilized in pharmaceutical research for its bioactive properties.

  • Methanesulfonamido Derivatives: : Known for their stability and resistance to metabolic degradation.

Highlighting Uniqueness

The integration of methanesulfonamido and benzimidazole groups into a single molecule enhances its versatility, enabling a broader range of reactions and applications.

Properties

CAS No.

138490-53-6

Molecular Formula

C19H25N5O4S2

Molecular Weight

451.6 g/mol

IUPAC Name

4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H25N5O4S2/c1-22(19-20-17-7-5-6-8-18(17)24(19)3)13-14-23(2)30(27,28)16-11-9-15(10-12-16)21-29(4,25)26/h5-12,21H,13-14H2,1-4H3

InChI Key

PELVIWZRAPOYAC-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1N(C)CCN(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C

Canonical SMILES

CN1C2=CC=CC=C2N=C1N(C)CCN(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C

Appearance

Solid powder

Key on ui other cas no.

138490-53-6

Synonyms

Way123398;  Way-123398;  Way 123398;  Way-123,398;  Way123,398;  Way 123,398; N-methyl-N-(2-(methyl(1-methyl-1H-benzo[d]imidazol-2-yl)amino)ethyl)-4-(methylsulfonamido)benzenesulfonamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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